molecular formula C6H3ClF3N B1465112 2-Chloro-4-(difluoromethyl)-3-fluoropyridine CAS No. 1262413-59-1

2-Chloro-4-(difluoromethyl)-3-fluoropyridine

Cat. No.: B1465112
CAS No.: 1262413-59-1
M. Wt: 181.54 g/mol
InChI Key: KXJSIJWAANCHGT-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-3-fluoropyridine is an organofluorine compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the six-membered ring. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-4-(trifluoromethyl)pyridine undergoes a reaction with a fluorinating agent. The reaction conditions often include the use of anhydrous hydrogen fluoride and a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often employ microreactors to control reaction kinetics and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different fluorinated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated bioactive compounds.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(difluoromethyl)pyridine
  • 2-Chloro-4-(fluoromethyl)pyridine

Uniqueness

2-Chloro-4-(difluoromethyl)-3-fluoropyridine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound exhibits enhanced stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSIJWAANCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 3
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 4
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 5
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 6
2-Chloro-4-(difluoromethyl)-3-fluoropyridine

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